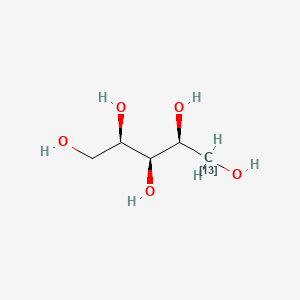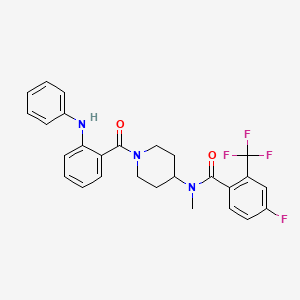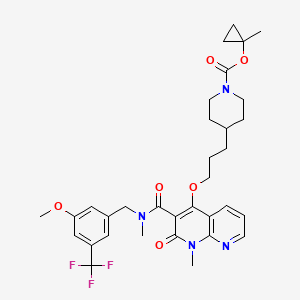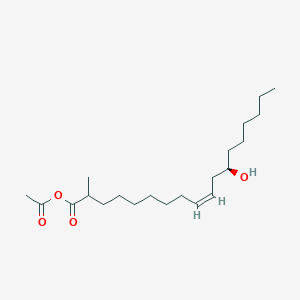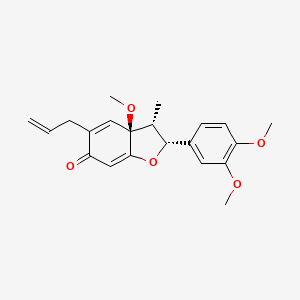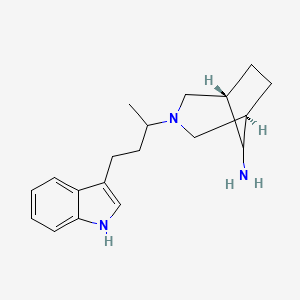
Uhmcp1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UHMCP1 is a small molecule identified as a splicing inhibitor targeting U2AF homology motifs (UHM). It prevents the interaction between SF3b155 and U2AF65, impacting RNA splicing and cell viability. This compound has shown potential anticancer properties .
Análisis De Reacciones Químicas
UHMCP1 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It exhibits a simple, non-cooperative binding mode with a dissociation constant (Kd) of 79 μM for the U2AF65 UHM domain . The major product formed from this interaction is the inhibition of the SF3b155/U2AF65 interaction, leading to altered RNA splicing and reduced cell viability .
Aplicaciones Científicas De Investigación
UHMCP1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a chemical probe for studying U2AF homology motifs and their role in RNA splicing.
Mecanismo De Acción
UHMCP1 exerts its effects by binding to the hydrophobic pocket of the U2AF65 UHM domain, preventing the interaction between SF3b155 and U2AF65. This inhibition disrupts the assembly of the spliceosome, leading to altered RNA splicing and reduced cell viability . The molecular targets involved in this mechanism are the U2AF65 UHM domain and the SF3b155 protein .
Comparación Con Compuestos Similares
UHMCP1 is unique in its ability to specifically target U2AF homology motifs and inhibit the SF3b155/U2AF65 interaction. Similar compounds include other small molecule splicing inhibitors that target different components of the spliceosome, such as SF3b155 or CAPERα . this compound’s specificity for U2AF homology motifs sets it apart from these other inhibitors .
Propiedades
Fórmula molecular |
C19H27N3 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(1S,5R)-3-[4-(1H-indol-3-yl)butan-2-yl]-3-azabicyclo[3.2.1]octan-8-amine |
InChI |
InChI=1S/C19H27N3/c1-13(22-11-15-8-9-16(12-22)19(15)20)6-7-14-10-21-18-5-3-2-4-17(14)18/h2-5,10,13,15-16,19,21H,6-9,11-12,20H2,1H3/t13?,15-,16+,19? |
Clave InChI |
WCIFBVNRBHWVFY-XFROLERWSA-N |
SMILES isomérico |
CC(CCC1=CNC2=CC=CC=C21)N3C[C@H]4CC[C@@H](C3)C4N |
SMILES canónico |
CC(CCC1=CNC2=CC=CC=C21)N3CC4CCC(C3)C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


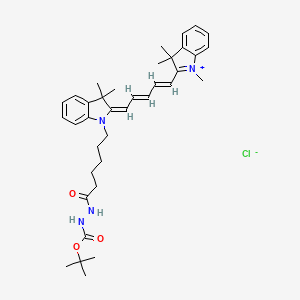
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

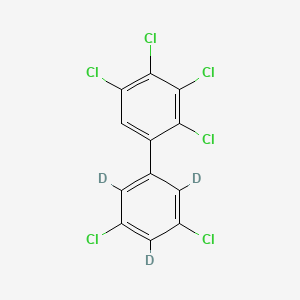

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
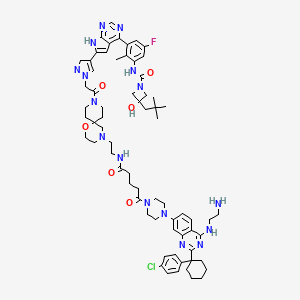
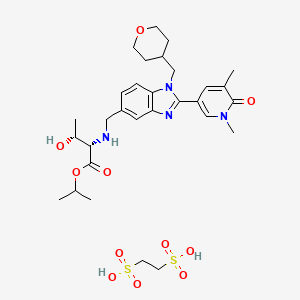
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
